- Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridinesSynthesis, 2007, (20), 3247-3251,
Cas no 932-35-4 (3-hydroxypyridine-2-carbonitrile)

932-35-4 structure
Nome do Produto:3-hydroxypyridine-2-carbonitrile
3-hydroxypyridine-2-carbonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Hydroxypicolinonitrile
- 3-Hydroxypyridine-2-carbonitrile
- 2-Cyano-3-hydroxypyridine
- 2-Cyano-3-hydroxpyridine
- 2-Pyridinecarbonitrile, 3-hydroxy-
- 2-cyano-3-pyridinol
- 3-Hydroxy-2-cyanopyridine
- Hydroxycyanazin
- PubChem9231
- 2-Cyano-3-hydroxy pyridine
- KSC494M0R
- XTVFTOVNAKNVQK-UHFFFAOYSA-
- 3-Hydroxy-2-pyridinecarbonitrile
- XTVFTOVNAKNVQK-UHFFFAOYSA-N
- 3-hydroxy-pyridine-2-carbonitrile
- STL556711
- SBB065308
- BBL102902
- 3-Hydroxy-2-pyridinecarbonitrile (ACI)
- Picolinonitrile, 3-hydroxy- (7CI, 8CI)
- 2-Cyano-3-pyridinol; 3-Hydroxy-2-cyanopyridine; 3-Hydroxypicolinonitrile; 3-Hydroxy-2-pyridinecarbonitrile; 3-Hydroxy-(7CI,8CI)picolinonitrile;
- EINECS 213-251-8
- InChI=1/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
- 3-Hydroxy-2-pyridinecarbonitrile, AldrichCPR
- 932-35-4
- SY031451
- EN300-188548
- DB-217271
- SCHEMBL304561
- W-100247
- CS-W011210
- MFCD01646135
- PS-5915
- NS00039535
- DTXSID10239324
- AKOS005199046
- BP-12591
- AC-907/34117002
- C1664
- O11015
- PB43869
- 3-hydroxypyridine-2-carbonitrile
-
- MDL: MFCD01646135
- Inchi: 1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
- Chave InChI: XTVFTOVNAKNVQK-UHFFFAOYSA-N
- SMILES: N#CC1C(O)=CC=CN=1
Propriedades Computadas
- Massa Exacta: 120.03200
- Massa monoisotópica: 120.032362755g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 0
- Complexidade: 137
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.1
- Superfície polar topológica: 56.9
- Contagem de Tautomeros: 3
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: Not determined
- Ponto de ebulição: 429.2°C at 760 mmHg
- PSA: 56.91000
- LogP: 0.65888
- Solubilidade: Not determined
3-hydroxypyridine-2-carbonitrile Informações de segurança
-
Símbolo:
- Pedir:dangerous
- Palavra de Sinal:Warning
- Declaração de perigo: H301+H311+H331
- Declaração de Advertência: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501
- Número de transporte de matérias perigosas:3439
- Código da categoria de perigo: 20/21/22-36/37/38-41-37/38-22
- Instrução de Segurança: S26; S36/37/39
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Inert atmosphere,Room Temperature
- Frases de Risco:R20/21/22
- Classe de Perigo:6.1
- PackingGroup:III
3-hydroxypyridine-2-carbonitrile Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-hydroxypyridine-2-carbonitrile Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-25g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 25g |
5103.0CNY | 2021-07-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121284-10G |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 97% | 10g |
¥ 534.00 | 2023-04-12 | |
Chemenu | CM175887-25g |
2-Cyano-3-hydroxypyridine |
932-35-4 | 98% | 25g |
$196 | 2022-06-09 | |
Enamine | EN300-188548-0.1g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 95% | 0.1g |
$19.0 | 2023-09-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-5g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 5g |
1266.0CNY | 2021-07-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032674-25g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 25g |
¥849 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046940-5g |
3-Hydroxypicolinonitrile |
932-35-4 | 98% | 5g |
¥228.00 | 2024-04-25 | |
TRC | C987963-1g |
2-Cyano-3-hydroxypyridine |
932-35-4 | 1g |
$ 75.00 | 2022-06-06 | ||
Matrix Scientific | 021371-25g |
2-Cyano-3-hydroxypyridine, 98% |
932-35-4 | 98% | 25g |
$314.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1095984-25G |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 97% | 25g |
$110 | 2024-05-23 |
3-hydroxypyridine-2-carbonitrile Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; rt → 0 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 0 - 8 °C; 20 min, 0 - 8 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 0 - 8 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 - 8 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 0 - 8 °C; 20 min, 0 - 8 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 0 - 8 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 - 8 °C
Referência
Método de produção 2
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; 7 h, rt
1.2 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 3
1.2 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 3
Referência
- Preparation of cyanopyridine compounds from furfural derivatives by cyanation, oxidation, and halogenation, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 0 °C; 16 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
Referência
- Method for synthesis of 3-hydroxy-2-picolinic acid and derivatives thereof from 3-hydroxypyridine and its derivatives via oxidation, cyanation and hydrolysis, China, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrochloric acid , Chlorine
Referência
- Preparation of derivatives of 3-hydroxypicolinic acid from furfuralActa Chemica Scandinavica, 1965, 19(5), 1147-52,
Método de produção 6
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Water ; 20 - 30 min, < 5 °C; 50 °C; 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 20 min, 20 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 20 min, 20 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 40 °C
Referência
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids via acetylation of 4-alkoxy-3-acetoxypicolinic acids under Schotten-Baumann reaction conditions, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Water ; 20 - 30 min, < 5 °C; < 5 °C → rt; rt → 50 °C; 50 °C → 20 °C; 20 min, 20 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 °C → 40 °C; 45 min, cooled
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 °C → 40 °C; 45 min, cooled
Referência
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Tetrahydrofuran , Water ; 1 h, 23 °C
Referência
- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridinesOrganic Letters, 2005, 7(4), 577-579,
Método de produção 10
Método de produção 11
Condições de reacção
Referência
- Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activityJournal of Medicinal Chemistry, 1974, 17(10), 1065-71,
Método de produção 12
Condições de reacção
1.1 Reagents: N-Bromosuccinimide , Hydrogen bromide Solvents: Water ; 8 h, rt
Referência
- Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease, United States, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Ammonium acetate Solvents: Ethyl acetate , Water ; 5 min, rt → 15 °C; 15 °C → 22 °C; overnight, 22 °C
Referência
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
Referência
- Regioselective cyanation of 3-substituted pyridine 1-oxidesHeterocycles, 1984, 22(1), 93-6,
Método de produção 15
Condições de reacção
Referência
- Trimethylsilanol as a leaving group; III. A simple one-step conversion of aromatic heterocyclic N-oxides to α-cyano aromatic N-heterocyclesSynthesis, 1983, (4), 316-19,
3-hydroxypyridine-2-carbonitrile Raw materials
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
- 3-Hydroxypyridine N-Oxide
- 2-(furan-2-yl)-2-(methylamino)acetonitrile hydrochloride
- 2-Furanacetonitrile, α-amino-, hydrobromide (1:1)
- 3-nitropyridine-2-carbonitrile
- trimethylsilanecarbonitrile
- 3-hydroxypyridine-2-carbaldehyde
- a-amino-2-Furanacetonitrile
3-hydroxypyridine-2-carbonitrile Preparation Products
932-35-4 (3-hydroxypyridine-2-carbonitrile) Produtos relacionados
- 86869-14-9(5-hydroxypyridine-2-carbonitrile)
- 2408937-75-5(rac-tert-butyl N-{[(1R,2R)-1-(hydroxymethyl)-2-phenylcyclobutyl]methyl}carbamate)
- 1083063-61-9(Cyclopent-3-ene-1-sulfonamide)
- 2228490-94-4(4-(1,3-benzothiazol-2-yl)-2-methylbutan-2-yl(methyl)amine)
- 361473-86-1(6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine)
- 2441-64-7(N-[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]-L-phenylalanine)
- 94134-48-2(methyl 3-(carboxy)-1,3-thiazolidine-4-carboxylate)
- 2034479-99-5(3-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile)
- 2171793-64-7(1-(3-Aminothian-3-yl)-3-methylcyclohexan-1-ol)
- 1806934-45-1(Methyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethyl)pyridine-4-acetate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:932-35-4)3-hydroxypyridine-2-carbonitrile

Pureza:99%/99%
Quantidade:25g/100g
Preço ($):150.0/552.0